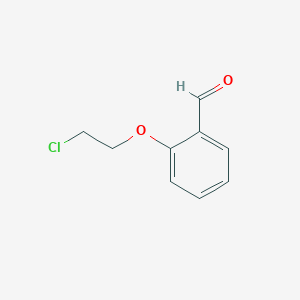

2-(2-Chloroethoxy)benzaldehyde

Overview

Description

The compound 2-(2-Chloroethoxy)benzaldehyde is a derivative of benzaldehyde, which is a key intermediate in the synthesis of various natural products and drugs. Benzaldehyde derivatives are widely studied due to their utility in organic synthesis and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzaldehyde derivatives can be achieved through various methods. One such method involves the Pd-catalyzed ortho-C-H methoxylation and chlorination of benzaldehydes using monodentate transient directing groups (TDGs). This approach has been demonstrated to be effective for the synthesis of key intermediates in natural products and drugs . Another method includes the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines, which yields 2-aryl-1,2-dihydrophthalazines, a process that involves intermolecular condensation and intramolecular nucleophilic substitution .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be complex and is often elucidated using X-ray diffraction techniques. For instance, a single crystal of a benzaldehyde imine ortho-cyclopalladium intermediate was obtained and its structure was determined, revealing a binuclear palladium species bridged by a pyridone ligand . Additionally, the structure of a compound synthesized from the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene was determined by X-ray analysis, showing an orthorhombic crystal structure .

Chemical Reactions Analysis

Benzaldehyde derivatives can participate in various chemical reactions. For example, benzaldehyde lyase (BAL) is an enzyme that catalyzes the formation and cleavage of benzoin derivatives, which are important in asymmetric synthesis . The reaction of benzaldehyde with the bifunctional Lewis acid 1,2-bis(chloromercurio)tetrafluorobenzene results in the formation of an adduct where benzaldehyde coordinates to one of the mercury centers .

Physical and Chemical Properties Analysis

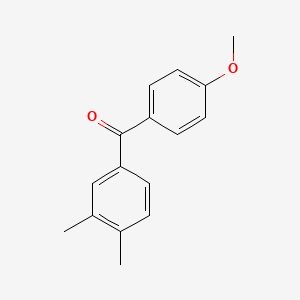

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. For instance, the presence of electron-donating and electron-accepting groups can lead to the formation of highly efficient and pure emitting crystals, as seen in the case of 2,5-dimethoxybenzene-1,4-dicarboxaldehyde . The spectroscopic properties of these compounds are typically characterized using techniques such as MS, IR, NMR, and UV-visible spectroscopy, which provide insights into their chemical behavior and potential applications .

Scientific Research Applications

Enzymatic Catalysis

Benzaldehyde derivatives, including 2-chlorobenzaldehyde, play a role in enzymatic catalysis. Kühl et al. (2007) developed a reactor concept for the preparative synthesis of benzoin derivatives, including (R)-3, 3'-dimethoxybenzoin and (R)-3-methoxy-2'-chlorobenzoin, using benzaldehyde lyase. The study highlights the importance of benzaldehyde derivatives in asymmetric synthesis and reaction engineering (Kühl et al., 2007).

Synthetic Organic Chemistry

Benzaldehyde derivatives are key in the synthesis of various organic compounds. Boga et al. (2014) described a methodology for synthesizing 2H and 13C labeled benzaldehydes via regio-selective formylation, demonstrating their wide applications in the synthesis of natural products and pharmaceutical drugs (Boga et al., 2014).

Oxidation Reactions

In studies by Sharma et al. (2012) and Han et al. (2010), benzaldehyde's role in oxidation reactions is highlighted. Sharma et al. improved the oxidative property of mesoporous Ti-SBA-15 for the oxidation of benzyl alcohol to benzaldehyde, emphasizing its importance in various industrial applications. Han et al. explored eco-friendly oxidation of benzyl alcohol to benzaldehyde using nanoporous gold, underlining the relevance of benzaldehyde in green chemistry (Sharma et al., 2012) (Han et al., 2010).

Photocatalysis and Catalysis

Research by Marotta et al. (2011) and Craig & Daugulis (2013) demonstrates the utility of benzaldehyde in photocatalysis and biocatalysis. Marotta et al. investigated the selective oxidation of benzyl alcohol to benzaldehyde in water using a TiO2/Cu(II)/UV solar system, showing its applicability in photocatalytic systems. Craig & Daugulis explored the bioproduction of benzaldehyde by Pichia pastoris, indicating its potential in bioreactors (Marotta et al., 2011) (Craig & Daugulis, 2013).

Mechanism of Action

Safety and Hazards

The safety data sheet for benzaldehyde suggests that it is combustible, can cause skin and eye irritation, may be harmful if inhaled, and may cause respiratory irritation . It’s important to handle it with care, avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and use only non-sparking tools .

Future Directions

properties

IUPAC Name |

2-(2-chloroethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQZLVZNOAKWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397170 | |

| Record name | 2-(2-chloroethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54373-14-7 | |

| Record name | 2-(2-chloroethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-[(4-bromophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile](/img/structure/B1307872.png)

![(E)-3-[(4-chlorobenzyl)amino]-1-(2,5-dichloro-3-thienyl)-2-propen-1-one](/img/structure/B1307904.png)